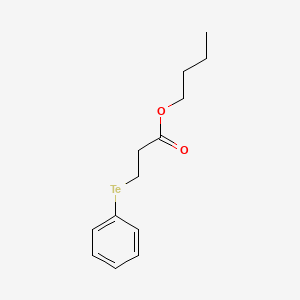
Butyl 3-(phenyltellanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(phenyltellanyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features a butyl group attached to the oxygen atom and a phenyltellanyl group attached to the propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(phenyltellanyl)propanoate typically involves the esterification of 3-(phenyltellanyl)propanoic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-(phenyltellanyl)propanoic acid+butanolH2SO4butyl 3-(phenyltellanyl)propanoate+H2O
Industrial Production Methods
Industrial production of esters like this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(phenyltellanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Acidic or basic hydrolysis can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Oxidation: Tellurium dioxide and this compound.
Reduction: Butyl alcohol and 3-(phenyltellanyl)propanol.
Substitution: 3-(phenyltellanyl)propanoic acid and butanol.
Scientific Research Applications
Butyl 3-(phenyltellanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of butyl 3-(phenyltellanyl)propanoate involves its interaction with molecular targets through its ester and phenyltellanyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyltellanyl group can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Butyl propanoate: Similar ester structure but lacks the phenyltellanyl group.
Phenylpropanoic acid: Similar backbone but lacks the ester and tellanyl functionalities.
Butyl benzoate: Similar ester structure but with a benzene ring instead of the phenyltellanyl group.
Uniqueness
Butyl 3-(phenyltellanyl)propanoate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in unique redox reactions and potentially exhibit novel biological activities not seen in other esters.
Properties
CAS No. |
122617-85-0 |
|---|---|
Molecular Formula |
C13H18O2Te |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
butyl 3-phenyltellanylpropanoate |
InChI |
InChI=1S/C13H18O2Te/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
RBNJITDRLFMJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















